molecular formula C19H17N3O4S B2519400 methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 318237-98-8

methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B2519400
CAS No.: 318237-98-8
M. Wt: 383.42
InChI Key: SQYBJOUCZYSCCG-UDWIEESQSA-N
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Description

Methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.42. The purity is usually 95%.
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Biological Activity

Methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic compound with significant potential for various biological applications. Its unique structure, which includes a pyrazole ring and several functional groups, suggests a diverse range of biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C19H17N3O4S
  • Molecular Weight : 383.42 g/mol
  • CAS Number : 318237-98-8
  • Boiling Point : Approximately 573.7 °C (predicted)
  • Density : 1.30 g/cm³ (predicted)
  • pKa : 9.99 (predicted) .

Biological Activity Overview

Research indicates that compounds in the pyrazole family exhibit a variety of biological activities, including:

  • Antiviral Activity : Some pyrazole derivatives have shown promising antiviral effects against viruses such as Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV). For instance, certain modifications in the pyrazole structure can enhance binding affinities to viral targets, leading to effective inhibition of viral replication .
  • Antimicrobial Properties : There is evidence suggesting that this compound may possess antimicrobial properties. Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating bactericidal effects .
  • Anti-inflammatory Effects : Some studies on related pyrazole derivatives have indicated potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameKey FeaturesBiological Activity
3-Methyl-1H-pyrazoleBasic scaffold without additional functional groupsLimited biological activity
5-(4-Methoxyphenyl)-1H-pyrazoleSimilar phenyl substitutionModerate activity against some pathogens
Methyl 4-(hydroxyimino)-5-(4-methoxyphenyl)sulfanyl-pyrazoleContains hydroxyimino and sulfanyl groupsEnhanced antiviral and antimicrobial activities

The presence of the hydroxyimino and sulfanyl groups in this compound may contribute significantly to its enhanced biological activities compared to simpler derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

  • Antiviral Studies : Research has shown that certain pyrazole derivatives can inhibit HCV replication at micromolar concentrations, with selectivity indices indicating their potential as therapeutic agents .
  • Antimicrobial Efficacy : A study demonstrated that related compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also share these properties .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific enzymes or receptors, leading to inhibition of critical pathways in microbial growth or viral replication .

Properties

IUPAC Name

methyl 4-[(E)-hydroxyiminomethyl]-5-(4-methoxyphenyl)sulfanyl-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-25-14-8-10-15(11-9-14)27-18-16(12-20-24)17(19(23)26-2)21-22(18)13-6-4-3-5-7-13/h3-12,24H,1-2H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYBJOUCZYSCCG-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C(=O)OC)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C(=O)OC)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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